H-Glu-Glu-Glu-OH

Übersicht

Beschreibung

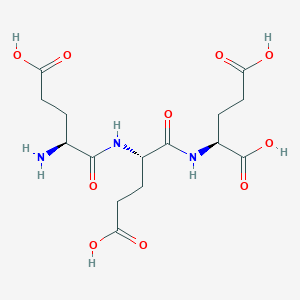

H-Glu-Glu-Glu-OH, a tripeptide consisting of three glutamic acid residues, is a compound of interest due to its potential biological and chemical applications. While the provided papers do not directly discuss H-Glu-Glu-Glu-OH, they offer insights into the behavior of glutamic acid and related compounds in various chemical contexts, which can be extrapolated to understand the properties and reactions of H-Glu-Glu-Glu-OH.

Synthesis Analysis

The synthesis of metal complexes with amino acids, including glutamic acid, has been explored. For instance, molybdenum(VI) peroxo α-amino acid complexes were synthesized from acidic aqueous solutions, with the stability of these complexes varying with different α-amino acids . Although this does not directly pertain to the synthesis of H-Glu-Glu-Glu-OH, it suggests that the carboxyl and amino groups in glutamic acid can participate in complex formation, which could be relevant for the synthesis of peptide chains.

Molecular Structure Analysis

The molecular structure of amino acid complexes can be quite intricate. X-ray structural studies of molybdenum(VI) peroxo α-amino acid complexes revealed that the α-amino acids are coordinated as zwitterions via one oxygen of the monodentate carboxylato group . This information is useful for understanding the zwitterionic nature of glutamic acid residues, which would also be present in H-Glu-Glu-Glu-OH, affecting its molecular structure and properties.

Chemical Reactions Analysis

The reactivity of glutamic acid with hydroxyl radicals has been studied, showing that the reaction profile changes significantly when moving from gas-phase calculations to solvent-phase due to the zwitterionic nature of the amino acid . This indicates that H-Glu-Glu-Glu-OH could also exhibit different reactivity patterns in various environments, which is important for understanding its behavior in biological systems or chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids and their derivatives can be influenced by their interactions with radicals. For example, the reaction of hydroxyl radicals with glutathione, a tripeptide containing glutamic acid, results in the formation of sulfur-centered and carbon-centered radicals, with the yields being pH-dependent . This suggests that H-Glu-Glu-Glu-OH might also undergo radical-mediated reactions, which could affect its stability and function.

Wissenschaftliche Forschungsanwendungen

Hydrogen-Bond Structures in Proteins

Carboxylic groups (COOH) in Asp and Glu side chains are crucial in enzymatic reactions. A study by Takei, Takahashi, and Noguchi (2008) explored the correlation between hydrogen-bond (H-bond) structures and the C=O stretching frequencies of COOH groups using density functional theory calculations. This research aids in understanding the reaction mechanisms of proteins, particularly those involving Asp and Glu side chains (Takei, Takahashi, & Noguchi, 2008).

Hydrogen Bonds in Protein Side Chains

Kristof and Zundel (1980) investigated the hydrogen bonds formed between the side chains of proteins, specifically focusing on (L-Cys)n, (L-Lys)n, and (L-Glu)n. Their research using infrared spectroscopy revealed that structurally symmetrical, easily polarizable hydrogen bonds are formed between these side chains, offering insights into proton-conducting mechanisms through hydrophobic regions of biological membranes (Kristof & Zundel, 1980).

Oxidative Damage to Proteins

The study of the reaction of hydroxyl radicals (OH) with glutamic acid (Glu) by Keshavarz and Mazarei (2018) is significant. They found that the reaction profile of Glu with OH varies notably between gas-phase calculations and solvent-phase, affecting the major product and rate constants. This study provides crucial insights into the vulnerability of amino acids like Glu to oxidative attack by OH, relevant in understanding oxidative damage in proteins (Keshavarz & Mazarei, 2018).

Environmental Implications of Hydroxyl Radicals

Gligorovski, Strekowski, Barbati, and Vione (2015) presented a comprehensive view of the role of hydroxyl radicals (•OH) in various environmental compartments, including natural waters and the atmosphere. Their work emphasizes the unselective and instantaneous reactivity of (•OH) with organic pollutants and its implications in immunity metabolism (Gligorovski, Strekowski, Barbati, & Vione, 2015).

Safety And Hazards

While specific safety and hazard information for “H-Glu-Glu-Glu-OH” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZMZDDKFCSKOT-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949110 | |

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Glu-Glu-Glu-OH | |

CAS RN |

26247-79-0 | |

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.